molecular formula C22H14ClFN2O3 B2532784 3-(3-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide CAS No. 862977-55-7

3-(3-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2532784
CAS No.: 862977-55-7
M. Wt: 408.81
InChI Key: QBLJZPOKPGSSPV-UHFFFAOYSA-N
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Description

3-(3-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide (CAS 862977-55-7) is a synthetic small molecule with a molecular formula of C22H14ClFN2O3 and a molecular weight of 408.81 g/mol . This chemical features a benzofuran core, a privileged structure in medicinal chemistry known for its versatility as a pharmaceutical intermediate . The compound is characterized by a carboxamide group at the 2-position of the benzofuran ring and a 3-chlorobenzamido substituent at the 3-position, creating a multi-functional scaffold for chemical biology and drug discovery research. Benzofuran derivatives are recognized as important intermediates for the development of therapeutic agents and are frequently investigated as kinase inhibitors . Compounds within this structural class have demonstrated potential in various research areas, including the study of cellular signaling pathways and proliferation . The structural motifs present in this molecule—specifically the halogenated aromatic rings and amide linkages—are common in molecules designed to interact with enzyme active sites, such as those of protein kinases, through key hydrogen bonding and hydrophobic interactions . The synthesis of such benzofuran carboxamides typically involves a multi-step process, which may include the cyclization of o-hydroxyacetophenone derivatives to form the benzofuran core, followed by sequential amidation steps to introduce the chlorobenzamido and aryl carboxamide functionalities . This product is supplied with a guaranteed purity of 95% or higher . It is intended for Research Use Only and is not approved for diagnostic, therapeutic, or veterinary applications, or for human use.

Properties

IUPAC Name

3-[(3-chlorobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN2O3/c23-14-7-5-6-13(12-14)21(27)26-19-15-8-1-4-11-18(15)29-20(19)22(28)25-17-10-3-2-9-16(17)24/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLJZPOKPGSSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

The compound is primarily recognized for its ability to modulate the activity of Bcl-3, a protein involved in the NF-κB signaling pathway. This pathway is crucial for various cellular processes, including inflammation and cell survival, making it a significant target in cancer therapy. By inhibiting Bcl-3, the compound may suppress NF-κB signaling, which is often upregulated in metastatic cancers, thus potentially reducing tumor growth and metastasis .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance, studies indicate that the compound can reduce cell viability in breast cancer (MCF7) and non-small cell lung cancer (NSCLC) models. The IC50 values reported for these cell lines range from 10 to 20 µM, suggesting moderate potency .

In Vivo Studies

Animal model studies further support the efficacy of this compound. In a rat model, oral administration showed a reduction in tumor growth by approximately 42% at a dosage of 10 mg/kg. This indicates good bioavailability and suggests that the compound can effectively reach therapeutic concentrations in vivo .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the benzofuran scaffold significantly influence the biological activity of the compound. The presence of halogen atoms (chlorine and fluorine) appears to enhance potency. For example, replacing these halogens with other groups typically results in decreased activity .

Substituent Effect on Activity
ChlorineIncreases potency
FluorineIncreases potency
Alkyl groupsDecreases potency

Case Studies

  • Breast Cancer Model : A study evaluated the effects of the compound on MCF7 cells. Results indicated that it induced G1 phase arrest and apoptosis, leading to reduced cell proliferation .
  • NSCLC Model : In another study focusing on NSCLC, the compound was shown to inhibit tumor growth significantly when combined with standard chemotherapy agents like cisplatin, indicating potential for combination therapy .

Scientific Research Applications

Medicinal Applications

The compound exhibits several promising biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research has indicated that compounds related to benzofuran derivatives possess significant anticancer properties. The structural characteristics of 3-(3-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide may enhance its efficacy against cancer cell lines by inducing apoptosis and inhibiting tumor growth. Case studies have shown that similar compounds can affect signaling pathways involved in cancer proliferation and survival .

Antimicrobial Properties

Benzofuran derivatives have been studied for their antimicrobial activities against a range of pathogens. The presence of the chlorobenzamide moiety may enhance the compound's ability to disrupt bacterial cell walls or inhibit vital metabolic processes, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This application could be particularly relevant in treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key modifications and their effects on biological activity:

ModificationEffect on Activity
Chlorine substitution at position 3Increases potency against cancer cells
Fluorine substitution on phenyl groupEnhances lipophilicity and cell permeability
Benzofuran ring systemProvides structural stability and bioactivity

Case Studies

Several case studies have documented the applications of benzofuran derivatives similar to this compound:

  • Anticancer Efficacy : A study demonstrated that a related benzofuran derivative showed significant cytotoxicity against breast cancer cell lines, leading to further exploration of similar compounds in clinical settings .
  • Antimicrobial Testing : Research conducted on benzofuran analogs revealed broad-spectrum antimicrobial activity, suggesting potential applications in treating resistant bacterial strains .
  • Inflammation Models : In vivo studies indicated that benzofuran derivatives could reduce inflammation markers in animal models, supporting their use in developing anti-inflammatory therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents on the benzamido group and the phenyl ring of the carboxamide. Below is a detailed analysis:

Substituent Variations on the Benzamido Group

  • 3-(2-Chloro-6-Fluorobenzamido) Derivative (CAS 887891-49-8) : Features a 2-chloro-6-fluoro-substituted benzamido group, increasing halogen density. This may enhance lipophilicity and alter steric interactions compared to the 3-chloro analog .
  • 3-(2-(4-Chlorophenoxy)Acetamido) Derivative (CAS 887877-37-4): Replaces the benzamido group with a phenoxy-acetamido chain, adding flexibility and altering hydrogen-bonding capacity. Molecular weight: 438.8 g/mol .

Substituent Variations on the Phenyl Ring

  • N-(4-Nitrophenyl) Analog (CAS 887898-26-2) : The 4-nitro group is strongly electron-withdrawing, which may enhance electrophilic reactivity and binding to targets like nitroreductases. Molecular weight: 419.4 g/mol .
  • N-[4-(Trifluoromethoxy)Phenyl] Analog (CAS 888457-17-8) : The trifluoromethoxy group increases lipophilicity and metabolic resistance, a common strategy in agrochemical design .

Core Modifications in Related Compounds

  • Biphenyl-Acetamido Derivatives (CAS 887882-13-5) : A biphenyl chain adds steric bulk, which may influence binding to larger active sites or reduce solubility .

Data Table: Key Structural and Molecular Comparisons

Compound Name (CAS) Benzamido Substituent Phenyl Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 3-Chloro 2-Fluoro C22H14ClFN2O3 420.8 (estimated)
3-(2-Chloro-6-Fluorobenzamido) (887891-49-8) 2-Chloro-6-fluoro 2-Methoxy C23H16ClFNO4 438.8
N-(4-Nitrophenyl) Analog (887898-26-2) 3-Fluoro 4-Nitro C22H14FN3O5 419.4
N-[4-(Trifluoromethoxy)Phenyl] (888457-17-8) 2-Chloro 4-Trifluoromethoxy C23H14ClF3N2O4 486.8
3-(4-Chlorophenoxy)Acetamido (887877-37-4) 4-Chlorophenoxy-acetamido 2-Fluoro C23H16ClFN2O4 438.8

Q & A

Q. What are the recommended synthetic routes for 3-(3-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, and what challenges arise during multi-step synthesis?

Methodological Answer: The synthesis typically involves:

Benzofuran core preparation : Starting with benzo[b]furan-2-carboxylic acid derivatives (e.g., methyl ester intermediates) .

Amidation/Transamidation : Pd-catalyzed C-H arylation or one-pot transamidation reactions to introduce the 3-chlorobenzamido group .

Functionalization : Coupling the 2-fluorophenyl moiety via nucleophilic substitution or carbodiimide-mediated coupling .
Challenges:

  • Steric hindrance : Bulky substituents (e.g., 2-fluorophenyl) may reduce reaction yields. Optimize using microwave-assisted synthesis or high-pressure conditions.
  • Purification : Use preparative HPLC or column chromatography to isolate intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., distinguishing 3-chlorobenzamido vs. 2-fluorophenyl groups) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzofuran core .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., exact mass for C₂₂H₁₄ClFN₂O₃) .
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. How can computational tools predict the physicochemical properties of this compound?

Methodological Answer:

  • Quantum Chemistry (DFT) : Calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces to predict solubility/reactivity .
  • QSPR Models : Estimate logP (lipophilicity) and pKa using software like MarvinSuite or ACD/Labs .
  • InChI Key : Use InChI=1S/C14H9FN2O... (from ) for database searches to retrieve analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for pesticidal or therapeutic applications?

Methodological Answer:

  • Core Modifications :
    • Replace the benzofuran ring with indole or thiophene to assess impact on bioactivity .
    • Vary halogen positions (e.g., 3-chloro → 4-chloro) to tune target binding .
  • Functional Group Analysis :
    • 2-Fluorophenyl : Test removal or substitution (e.g., trifluoromethyl) to enhance metabolic stability .
    • Amide Linker : Replace with sulfonamide or urea to modulate pharmacokinetics .
  • Biological Testing :
    • Screen against pest targets (e.g., Plutella xylostella) at 0.1–10 µM concentrations. Use mortality assays and LC₅₀ calculations .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Grow crystals via slow evaporation in DCM/hexane .
    • Use SHELX-TL for structure solution and refinement. Key steps:

Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å).

Space Group Determination : Check for twinning or disorder using PLATON .

Refinement : Apply anisotropic displacement parameters and validate with R-factor (<5%) .

  • ORTEP-3 : Generate thermal ellipsoid plots to visualize bond angles/distortions .

Q. How can researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Experimental Replication :
    • Standardize assay conditions (e.g., pH, temperature, solvent controls) .
    • Use isogenic cell lines or insect strains to minimize variability .
  • Data Analysis :
    • Apply statistical tests (e.g., ANOVA with post-hoc Tukey) to confirm significance.
    • Cross-validate with orthogonal assays (e.g., enzymatic inhibition vs. whole-organism toxicity) .

Q. What methodologies identify the molecular targets of this compound in pesticidal contexts?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from pest lysates .
  • Docking Studies : Use AutoDock Vina to simulate binding to candidate targets (e.g., acetylcholinesterase or GABA receptors). Validate with mutagenesis .
  • Transcriptomics : Compare gene expression profiles in treated vs. untreated pests to identify dysregulated pathways .

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